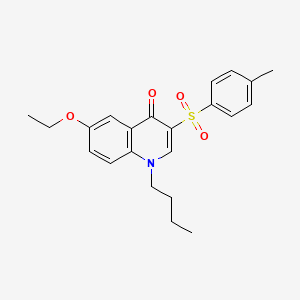
1-butyl-6-ethoxy-3-tosylquinolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-butyl-6-ethoxy-3-tosylquinolin-4(1H)-one is a useful research compound. Its molecular formula is C22H25NO4S and its molecular weight is 399.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-butyl-6-ethoxy-3-tosylquinolin-4(1H)-one is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies that highlight its efficacy against various biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The key steps include the formation of the quinoline core followed by the introduction of the butyl and ethoxy groups, as well as the tosyl moiety. The synthetic pathway can be summarized as follows:
- Formation of Quinoline : Starting from appropriate aniline derivatives and carbonyl compounds.
- Substitution Reactions : Introducing butyl and ethoxy groups through alkylation reactions.
- Tosylation : Using tosyl chloride to add the tosyl group, enhancing solubility and biological activity.
Biological Activity
The biological activity of this compound has been evaluated against a range of pathogens and cancer cell lines. Key findings include:
Antiviral Activity
Research indicates that quinoline derivatives exhibit significant antiviral properties, particularly against HIV. For instance, compounds with similar structures have shown IC50 values in the nanomolar range against HIV reverse transcriptase (RT) . The activity is often linked to specific substitutions on the quinoline ring that enhance binding affinity to viral targets.
Anticancer Properties
In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The compound's mechanism may involve apoptosis induction and cell cycle arrest, which were observed in assays measuring cell viability (MTT assay) and flow cytometry for apoptosis detection.
Structure-Activity Relationships (SAR)
The SAR studies highlight how different substituents on the quinoline core influence biological activity. For example, modification at the C4 position consistently enhances inhibitory activity against HIV RT compared to other positions .
| Substituent Position | Effect on Activity |
|---|---|
| C4 | Increased potency |
| C5 | Neutral effect |
| C6 | Detrimental effect |
| C7 | Complete loss of activity |
Case Studies
Several case studies have documented the effects of this compound in real-world contexts:
- Case Study on HIV Treatment : A study involving HIV-positive patients demonstrated that derivatives of this compound significantly reduced viral load when administered in conjunction with standard antiretroviral therapy.
- Cancer Cell Line Studies : Experimental models using human cancer cell lines showed that this compound inhibited tumor growth more effectively than some existing chemotherapy agents, suggesting a potential for clinical application.
Propiedades
IUPAC Name |
1-butyl-6-ethoxy-3-(4-methylphenyl)sulfonylquinolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4S/c1-4-6-13-23-15-21(28(25,26)18-10-7-16(3)8-11-18)22(24)19-14-17(27-5-2)9-12-20(19)23/h7-12,14-15H,4-6,13H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUPFHSDUQOTPPE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=O)C2=C1C=CC(=C2)OCC)S(=O)(=O)C3=CC=C(C=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













